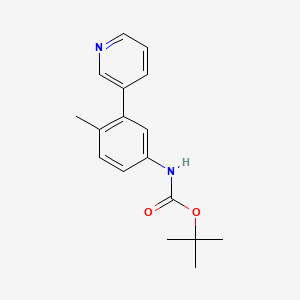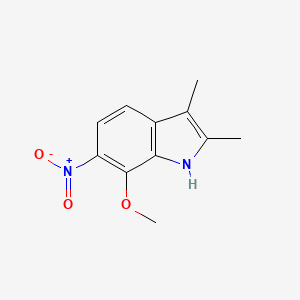
2-((Trifluoromethyl)amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trifluoromethyl)amino)phenol is an organic compound with the molecular formula C7H6F3NO. It is a derivative of phenol, where the hydrogen atom in the amino group is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electronegativity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethyl)amino)phenol can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using sodium hydride as a base and dimethylformamide (DMF) as a solvent, under an argon atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2-((Trifluoromethyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-((Trifluoromethyl)amino)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity to biological targets. For instance, it can inhibit specific enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)phenol: A closely related compound where the amino group is replaced by a hydroxyl group.
4-(Trifluoromethyl)phenol: Another similar compound with the trifluoromethyl group positioned at the para position relative to the hydroxyl group.
Uniqueness
2-((Trifluoromethyl)amino)phenol is unique due to the presence of both the trifluoromethyl and amino groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
2-(trifluoromethylamino)phenol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,11-12H |
Clé InChI |
RGIUICXQAQRZHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


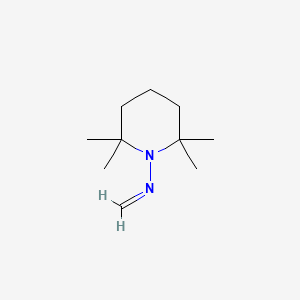

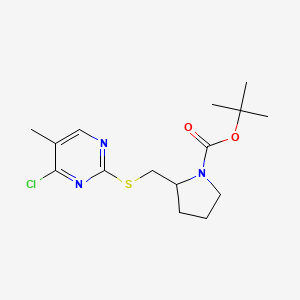
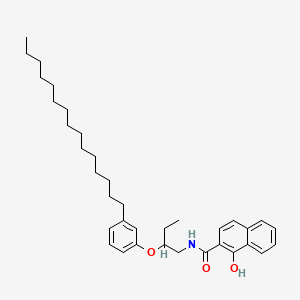
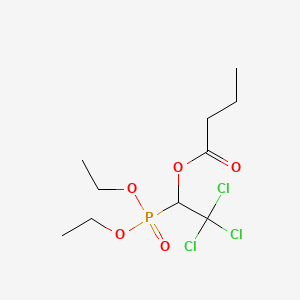
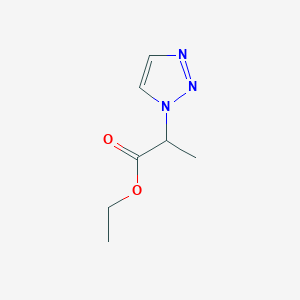
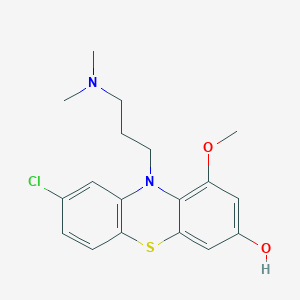
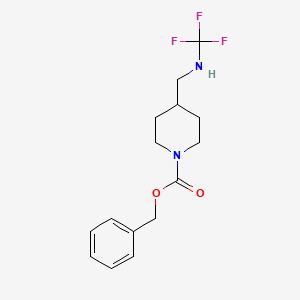
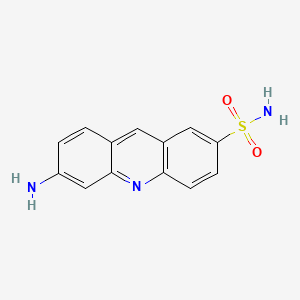
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
